2-Cyano-3-[4-(trifluoromethoxy)phenyl]propionic Acid is an organic compound with the molecular formula . This compound is notable for its unique trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable in various applications, particularly in medicinal chemistry and materials science.
The compound belongs to the class of cyano-containing propionic acids. It is synthesized through multi-step organic reactions, primarily involving the reaction of specific aromatic compounds with cyano and propionic acid moieties. Its structural classification highlights its role as a potential building block in organic synthesis.
The synthesis of 2-Cyano-3-[4-(trifluoromethoxy)phenyl]propionic Acid typically involves several key steps:
Industrial production methods are less documented but are likely to follow similar routes, optimized for scale using continuous flow reactors to enhance yield and efficiency.
The molecular structure of 2-Cyano-3-[4-(trifluoromethoxy)phenyl]propionic Acid can be represented as follows:
The presence of the trifluoromethoxy group enhances the compound's lipophilicity and stability, influencing its reactivity and interaction with biological targets.
2-Cyano-3-[4-(trifluoromethoxy)phenyl]propionic Acid can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution.
The mechanism of action of 2-Cyano-3-[4-(trifluoromethoxy)phenyl]propionic Acid involves its interaction with various molecular targets. The cyano group acts as an electrophile, while the trifluoromethoxy group enhances the compound’s lipophilicity and stability. These properties enable it to interact effectively with enzymes and receptors, modulating their activity and leading to diverse biological effects.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 259.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White to off-white solid |
These properties indicate that the compound is likely stable under normal conditions but may require specific handling due to its reactive functional groups.
2-Cyano-3-[4-(trifluoromethoxy)phenyl]propionic Acid has several applications in scientific research:
The trifluoromethoxy (-OCF₃) group exerts a dual electronic effect: strong σ-electronic withdrawal (+σ = 3.52 via Hammett constants) combined with π-donor character. This creates a distinctive electrostatic profile that enhances lipophilicity (π = 1.04) while maintaining moderate polarity – a balance critical for membrane penetration and target engagement. In 2-cyano-3-[4-(trifluoromethoxy)phenyl]propionic acid, the para-positioned -OCF₃ group increases the compound's logP by ~1.2 units compared to its methoxy analog, facilitating blood-brain barrier permeability in neurological targets [5]. The trifluoromethoxy group's metabolic stability arises from the strength of C-F bonds (485 kJ/mol), resisting oxidative degradation by cytochrome P450 enzymes more effectively than conventional lipophilic groups [5].
The cyano (-C≡N) substituent introduces a compact, strongly electron-withdrawing moiety (Hammett σₘ = 0.56) that influences molecular conformation through dipole formation (3.5 D). Its linear geometry and hydrogen-bond accepting capacity (Sp hybridization) enable specific interactions with biological targets. When positioned α to the carboxylic acid, the cyano group lowers the pKa of the carboxyl proton by approximately 1.5 units (predicted pKa ~2.8-3.1) through inductive effects, enhancing ionization state and solubility under physiological conditions [1]. This electronic synergy creates a pharmacophoric triad: the carboxylate acts as an anionic anchor, the cyano facilitates dipole interactions, and the trifluoromethoxy aryl group drives hydrophobic binding – a configuration exploited in protease inhibitors and GPCR modulators [5].
Table 1: Molecular Identity of 2-Cyano-3-[4-(trifluoromethoxy)phenyl]propionic Acid
Property | Value |
---|---|
CAS Registry Number | 948015-70-1 |
IUPAC Name | 2-cyano-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Molecular Formula | C₁₁H₈F₃NO₃ |
Molecular Weight | 259.18 g/mol |
H-Bond Donor Count | 1 (carboxyl OH) |
H-Bond Acceptor Count | 7 (cyano N, carbonyl O, 3F, ether O) |
InChIKey | AQILKNVEMUTNJA-UHFFFAOYSA-N |
Structural analogs of 2-cyano-3-[4-(trifluoromethoxy)phenyl]propionic acid demonstrate systematic variation of the aryl domain and substitution patterns, revealing profound pharmacological implications. The para-trifluoromethoxy derivative (948015-70-1) exhibits distinct electronic properties compared to its para-trifluoromethyl analog (2044707-01-7). Though both groups enhance lipophilicity, the -OCF₃ group's reduced steric bulk (van der Waals volume 38.3 ų vs. 46.5 ų for -CF₃) allows deeper penetration into hydrophobic binding pockets while maintaining similar electron-withdrawing effects [9]. This distinction is critical in CNS-targeting agents where molecular rigidity and compactness influence blood-brain barrier permeability.
The pyridyl-containing analog (2-cyano-3-[3-(2-pyridyl)phenyl]propionic acid, CAS 2044707-07-3) exemplifies heterocyclic bioisosterism. Replacement of the trifluoromethoxy group with a meta-pyridyl moiety transforms the electronic profile and introduces a basic nitrogen (pKa ~4.8). This modification enhances water solubility but reduces logP (predicted 1.9 vs. 2.4 for the trifluoromethoxy analog), impacting distribution patterns. The pyridyl nitrogen serves as a metal coordination site, potentially redirecting activity toward zinc-dependent enzymes like matrix metalloproteinases [1] [4].
Pharmacologically significant derivatives emerge from modifications to the propionic acid backbone. BAY 59-3074 (3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate) demonstrates how esterification of the carboxylate and aryl ring substitution creates potent cannabinoid CB1/CB2 partial agonists. This compound (Kᵢ = 45-55 nM at CB receptors) retains the cyano group and incorporates multiple trifluoromethyl groups, achieving antihyperalgesic effects at 0.3-3 mg/kg oral doses in neuropathic pain models. The preservation of the cyano group in such high-activity compounds underscores its role in receptor binding through dipole interactions [2].
Table 2: Structural Analogues of 2-Cyano-3-[4-(trifluoromethoxy)phenyl]propionic Acid and Key Properties
Compound | CAS Number | Molecular Formula | Key Structural Variation | Pharmacological Relevance |
---|---|---|---|---|
2-Cyano-3-[4-(trifluoromethoxy)phenyl]propionic acid | 948015-70-1 | C₁₁H₈F₃NO₃ | Reference compound | Building block for CNS agents |
2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic acid | 2044707-01-7 | C₁₁H₈F₃NO₂ | -CF₃ vs. -OCF₃ at para position | Enhanced metabolic stability |
2-Cyano-3-[3-(2-pyridyl)phenyl]propionic acid | 2044707-07-3 | C₁₅H₁₂N₂O₂ | Pyridyl replacement for -OCF₃ | Metal coordination capability |
3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate | N/A (BAY 59-3074) | C₁₈H₁₃F₆NO₄S | Esterified carboxylate + sulfonate | CB1/CB2 partial agonist (Kᵢ = 45-55 nM) |
Positional isomerism in the aryl ring dramatically alters the steric and electronic landscape of cyano-propionic acid derivatives. Para-substituted analogs like 2-cyano-3-[4-(trifluoromethoxy)phenyl]propionic acid exhibit symmetrical electronic distribution, with the strongly electron-withdrawing -OCF₃ group opposing the propionic acid chain. This configuration creates a linear dipole moment (estimated 5.2 D) that stabilizes extended conformations favored by transporter proteins like monocarboxylate transporters [3]. In contrast, meta-substituted isomers such as 3-[3-(trifluoromethyl)phenyl]propionic acid disrupt molecular symmetry, creating torsional strain (∼15° dihedral angle) that bends the propionic acid chain toward the substituent. This conformational perturbation alters binding site complementarity in enzymes like fatty acid amide hydrolase (FAAH), where meta-substituted inhibitors show 3-fold reduced activity compared to para-isomers [10].
The cyano-carboxylate synergy within the propionic acid scaffold creates a conformationally restricted Michael acceptor domain. Quantum mechanical calculations reveal that the α-cyano group reduces the rotational barrier around the Cα-Cβ bond by 2.8 kcal/mol compared to unsubstituted propionic acid, enhancing conformational adaptability upon binding. The planar geometry enforced by the sp-hybridized cyano nitrogen allows π-stacking with aromatic residues (e.g., Phe, Tyr, Trp) while the α-proton acidity (pKa ∼20-22) facilitates deuterium exchange studies of binding kinetics. This functional group combination appears in protease inhibitors where the carboxylate anchors catalytic residues and the cyano group stabilizes the tetrahedral transition state [1] [7].
Table 3: Impact of Positional Isomerism on Physicochemical Properties
Isomer Type | Representative Compound | Predicted logP | Carboxyl pKa | Boiling Point (°C) | Conformational Flexibility |
---|---|---|---|---|---|
Para-substituted | 2-Cyano-3-[4-(trifluoromethoxy)phenyl]propionic acid | 2.41 | 3.08 | 478.6 ± 40.0 | Extended conformation |
Meta-substituted (aryl) | 3-[3-(Trifluoromethyl)phenyl]propionic acid | 2.87 | 4.12 | Not reported | Bent conformation |
Meta-substituted (heteroaryl) | 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic acid | 1.98 | 2.27 | 478.6 ± 40.0 | Semi-constrained |
Synthetic accessibility enhances the utility of these derivatives. The target compound (948015-70-1) is commercially available through specialized suppliers (Ambeed, BOC Sciences, AiFChem) in research quantities, reflecting established synthetic routes . Knoevenagel condensation between 4-(trifluoromethoxy)benzaldehyde and cyanoacetic acid provides direct access, though modern approaches employ asymmetric hydrogenation of α-cyano cinnamates for enantiopure variants. These synthetic pathways enable rapid generation of analogs for structure-activity relationship (SAR) exploration, particularly in optimizing substituent patterns for target selectivity across kinase and GPCR families [3] [9]. The global supplier network (US, Europe, Asia) supports ongoing pharmacological investigations into this chemotype's potential .
Table 4: Commercial Sourcing Information for Key Compounds
Supplier | Location | Product Specifications | Specialization |
---|---|---|---|
Ambeed, Inc. | Buffalo Grove, IL | Building blocks, advanced intermediates | Amino acids, nucleotides, natural products |
AiFChem (XtalPi) | Somerville, MA | Custom synthesis, FTE programs | AI-driven chemical synthesis |
BOC Sciences | Shirley, NY | Building blocks, screening compounds | Pharmaceutical development services |
Advanced Technology & Industrial | Hong Kong | Bulk manufacturing | Industrial-scale production |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: